N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide
Description
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic small-molecule compound characterized by a piperidine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a 1-ethylpyrazole-3-carboxamide moiety. The 1,1-dioxidotetrahydrothiophene (sulfone) group may enhance metabolic stability or influence receptor binding compared to non-sulfonated analogs .
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-2-19-9-5-14(17-19)15(20)16-12-3-7-18(8-4-12)13-6-10-23(21,22)11-13/h5,9,12-13H,2-4,6-8,10-11H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGMIJZIGHRILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and data tables relevant to its pharmacological profile.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Tetrahydrothiophene moiety
- Piperidine ring
- Pyrazole carboxamide framework
This unique combination suggests potential interactions with various biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Neurological Disorders
Initial studies suggest that this compound could be effective in treating migraines and other neurological disorders. Its mechanism appears to involve modulation of neurotransmitter pathways, although specific targets remain to be fully elucidated.
2. Antiparasitic Activity
The compound has shown promising antiparasitic effects against protozoa such as Trypanosoma cruzi and Leishmania infantum. In vitro assays demonstrated low micromolar potency against these pathogens, indicating its potential as a therapeutic agent for parasitic diseases .
3. Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary data indicate that while some derivatives of the pyrazole framework exhibit cytotoxic properties, this compound may possess a favorable safety margin in human cell lines .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its analogs. Key findings include:
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in neurotransmission and cellular signaling pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of functional groups to enhance biological activity. Understanding the SAR is crucial for optimizing therapeutic effects while minimizing side effects.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations :
- Target vs. Compound 41 (): The target lacks the trifluoromethylpyridinyl group present in Compound 41, which is known to enhance lipophilicity and membrane permeability. However, the sulfone group in the target may compensate by improving aqueous solubility .
- Target vs.
- Target vs. N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-... () : Both compounds utilize pyrazole-piperidine scaffolds, but the dual pyrazole-sulfone substitution in ’s compound may confer dual-target activity (e.g., simultaneous enzyme/receptor inhibition) compared to the target’s single pyrazole-carboxamide .
Receptor Binding and Selectivity
For example:
- WIN 55212-2: A pyrazole-derived CB1/CB2 agonist with higher CB2 affinity (Ki = 1.9 nM) than CB1 (Ki = 62.3 nM) . The target’s piperidine-sulfone group may reduce CB1 affinity compared to WIN 55212-2’s aminoalkylindole core.
- CP 55,940: A high-affinity CB1/CB2 agonist (Ki = 0.6–3.7 nM) . The target’s ethylpyrazole group could mimic CP 55,940’s alkyl chain, but the absence of a cyclohexylphenol moiety may limit CB1/CB2 cross-reactivity.
Q & A
Q. Characterization :
- Intermediates : Monitored via TLC (silica gel, UV visualization) and purified via column chromatography .
- Final Compound : Confirmed by / NMR (peaks for pyrazole C=O at ~160-170 ppm, sulfone groups at ~100-110 ppm) and HRMS (exact mass matching calculated [M+H]) .
Advanced: How can reaction yields be optimized for the piperidine-tetrahydrothiophene dioxide coupling step?
- Catalyst Screening : Use Pd(OAc)/XPhos for Buchwald-Hartwig amination to enhance regioselectivity ( reports >85% yield with similar substrates) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of sulfone intermediates .
- Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction time from 24h to 2h while maintaining >90% purity .
Basic: What spectroscopic techniques are critical for confirming the stereochemistry of the tetrahydrothiophene dioxide moiety?
- NMR : - COSY and NOESY to confirm spatial proximity of protons on the tetrahydrothiophene ring .
- X-ray Crystallography : Resolves absolute configuration (if crystals are obtainable); similar compounds show bond angles of 109.5° for sulfone groups .
Advanced: How can researchers resolve contradictions in reported IC50_{50}50 values for kinase inhibition assays?
- Assay Standardization : Use ATP concentration fixed at 1 mM and pre-incubate enzymes with inhibitors for 30 min to ensure equilibrium .
- Purity Validation : Confirm compound integrity via HPLC (≥95% purity) and LC-MS to exclude degradation products .
- Control Compounds : Include staurosporine as a positive control to validate assay conditions .
Basic: What functional groups in this compound are prone to metabolic instability, and how can this be addressed?
- Vulnerable Groups :
- Piperidine ring (CYP450 oxidation): Introduce electron-withdrawing substituents (e.g., -CF) to reduce metabolism .
- Sulfone moiety (hydrolytic cleavage): Use prodrug strategies (e.g., esterification) to enhance stability .
- In Vitro Testing : Liver microsome assays (human/rat) quantify metabolic half-life .
Advanced: What computational methods are suitable for predicting target engagement of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR) .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å indicates stable complexes) .
Basic: How can solubility challenges in biological assays be mitigated?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
Advanced: What strategies validate the compound’s selectivity across kinase panels?
- KinomeScan Profiling : Test against 468 kinases at 1 µM; selectivity score (S(35)) <0.01 indicates high specificity .
- Cellular Target Engagement : NanoBRET assays with HEK293T cells expressing NanoLuc-fused kinases .
Basic: How is the compound’s stability under varying pH conditions assessed?
-
Forced Degradation Studies :
Condition Time Degradation Products pH 1.0 (HCl) 24h Hydrolyzed amide (LC-MS) pH 10.0 (NaOH) 24h Sulfone cleavage (TLC)
Advanced: What in vivo models are appropriate for evaluating pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
